molecular formula C18H20N2O3S2 B2587221 3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-43-0

3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2587221
CAS No.: 851410-43-0
M. Wt: 376.49
InChI Key: XLYQFJASWDCIAH-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is functionalized with a 2-methoxyethyl group at position 3, a methyl group at position 6, and a 2-oxo-2-phenylethylthio moiety at position 2.

Properties

IUPAC Name

3-(2-methoxyethyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-12-10-14-16(25-12)17(22)20(8-9-23-2)18(19-14)24-11-15(21)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYQFJASWDCIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique thieno[3,2-d]pyrimidine structure. Its molecular formula is C23H22N2O2S, and it has a molecular weight of approximately 422.56 g/mol. The compound features several functional groups that suggest potential biological activity, although specific research on its effects is limited.

Structural Characteristics

The compound's structure includes:

  • Thieno and pyrimidine rings : These heterocyclic components are often associated with various biological activities.
  • Methoxyethyl group : This substituent may enhance solubility and bioavailability.
  • Phenyl group : Known for its role in modulating biological interactions.

Potential Biological Activities

While direct studies on the biological activity of this specific compound are scarce, it is important to explore the activities of structurally similar compounds to infer potential effects:

Compound NameStructureUnique Features
6-Methyl-2-(phenacylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-oneC23H22N2OExhibits strong antioxidant properties
5-Methyl-thieno[3,4-b]pyridine derivativesC12H10NKnown for their anticancer activities
4-Amino-thieno[3,4-b]pyridineC8H8N4SPotentially useful in targeting bacterial infections

These compounds highlight the versatility and potential applications of thienopyrimidine derivatives while underscoring the unique characteristics of this compound in terms of its specific substituents and biological activity profiles.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. For instance, derivatives of thienopyrimidine have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar capabilities.

Anticancer Potential

Compounds related to thienopyrimidine structures have been investigated for their anticancer properties. For example:

  • Mechanism of Action : Anticancer agents often induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins and caspases. Similar mechanisms could be explored for this compound.

Case Studies

  • Antioxidant Properties : A study on thienopyrimidine derivatives demonstrated significant radical scavenging activity (IC50 values ranging from 10 to 20 µM), indicating their potential as therapeutic agents against oxidative stress-related diseases.
  • Anticancer Activity : Research on structurally related compounds revealed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7), suggesting that this compound may exhibit similar effects.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one vs. Pyrido[2,3-d]pyrimidin-4(3H)-one

  • Pyrido[2,3-d]pyrimidin-4(3H)-one : Replacing the thiophene with a pyridine ring (as in pyrido derivatives) reduces sulfur-mediated reactivity but improves solubility due to nitrogen’s polarizability. Anti-cancer studies on pyrido derivatives show IC₅₀ values <10 µM against breast cancer cell lines, attributed to intercalation or topoisomerase inhibition .

Thieno[3,2-d]pyrimidin-4(3H)-one vs. Thiazolo[5,4-d]pyrimidin-4(3H)-one

  • Thiazolo derivatives (e.g., compound 17 in ) replace the thiophene with a thiazole ring, introducing an additional nitrogen. This modification increases hydrogen-bonding capacity, often correlating with enhanced antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .

Substituent Effects

Thioether vs. Methylthio Groups

  • Methylthio Analogues : Compounds like 2-(methylthio)-6-oxo-1,6-dihydropyrimidines () exhibit lower logP values (~1.5 vs. ~3.2 for the target compound), reducing cell permeability but improving metabolic stability .

Methoxyethyl vs. Arylaminopyrimidinones

  • The 3-(2-methoxyethyl) group in the target compound improves solubility compared to 2-arylaminopyrimidin-4(3H)-ones (e.g., compounds 3.1–3.9 in ). However, arylaminopyrimidinones show superior anticonvulsant activity (ED₅₀ = 25–45 mg/kg in murine models) due to enhanced CNS penetration .

Critical Analysis and Limitations

  • Structural Uniqueness: The target compound’s combination of a thienopyrimidinone core, methoxyethyl, and 2-oxo-2-phenylethylthio groups distinguishes it from analogues. However, the lack of direct pharmacological data limits actionable comparisons.
  • Synthesis Challenges: The thioether linkage and stereochemical complexity (if present) may complicate scalable synthesis, contrasting with simpler methylthio or arylaminopyrimidinones .

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